1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide

medicinal chemistry SAR scaffold-hopping

SAR programs often lack unexplored chemical space to systematically map substituent effects. This 95% pure benzoxazole-pyrrolidine-carboxamide building block fills a structural gap with its unique ortho-methoxyphenyl moiety, absent in commercial 2-chlorophenyl or phenyl analogs. • Enables controlled ortho-substitution SAR: map how H-bond acceptor (OMe) versus halogen (Cl) shifts potency and selectivity. • Lead-like properties (MW 337.4, cLogP ~2.5) support fragment-based and whole-cell HTS campaigns. • 95% purity benchmark ensures reproducible assay results with standard in-house QC verification.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2097866-27-6
Cat. No. B2849726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide
CAS2097866-27-6
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H19N3O3/c1-24-16-10-4-2-7-13(16)20-18(23)15-9-6-12-22(15)19-21-14-8-3-5-11-17(14)25-19/h2-5,7-8,10-11,15H,6,9,12H2,1H3,(H,20,23)
InChIKeyDFXSUUZRXVLEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2097866-27-6: Procurement Profile


1-(1,3-Benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide (CAS 2097866-27-6, molecular formula C₁₉H₁₉N₃O₃, molecular weight 337.4 g/mol) is a synthetic, small-molecule heterocyclic compound belonging to the benzoxazole‑pyrrolidine‑carboxamide class . This compound is currently listed in screening‑library inventories and is offered primarily as a research‑grade building block with a typical purity of 95% . Unlike mature drug candidates or well‑characterized tool compounds, its biological activity profile has not been published in primary peer‑reviewed literature; consequently, its procurement value is currently determined by structural uniqueness and physicochemical properties rather than by validated target‑engagement metrics.

Unique 2-methoxyphenyl substitution fills a chemotype gap for SAR exploration
Screening-library grade with vendor-reported purity suitable for HTS campaigns
Uncharacterized biological profile requires de novo target and selectivity profiling

Why Compound 2097866-27-6 Cannot Be Simply Replaced


Within the benzoxazole‑pyrrolidine‑carboxamide chemotype, even minor modifications to the N‑aryl substituent can profoundly alter H‑bonding patterns, lipophilicity, and molecular shape, making generic substitution unreliable. Although head‑to‑head bioactivity comparisons are absent from the literature, the 2‑methoxyphenyl group in the target compound introduces a specific ortho‑methoxy‑phenyl pharmacophoric element that is not present in the commonly listed 2‑chlorophenyl (CAS 1796887-26-7) or unsubstituted phenyl analogs . Such structural variations have been shown in related benzoxazole series to shift selectivity profiles, alter metabolic stability, and affect target residence time [1]. Therefore, assuming interchangeability without confirmatory screening carries a high risk of confounding structure‑activity relationship (SAR) studies or screening campaigns.

Ortho-methoxy vs. chloro substitution may alter H-bond patterns and target selectivity
Physicochemical differences (tPSA, logP) may shift membrane permeability and off-target profiles
No direct bioactivity comparators exist; analog interchangeability requires confirmatory screening

Differentiation Evidence for Compound 2097866-27-6


2-Methoxyphenyl vs. 2-Chlorophenyl Substituent

The target compound bears a 2‑methoxyphenyl amide substituent, whereas the closest commercially available analog carries a 2‑chlorophenyl group (CAS 1796887-26-7). The methoxy oxygen introduces a hydrogen‑bond acceptor that is absent in the chloro analog, altering the electrostatic potential surface and solvation free energy . While direct IC₅₀ or Kᵢ data are unavailable for either compound, in silico descriptors predict a meaningful difference: the methoxy derivative has a higher topological polar surface area (tPSA ~75 Ų vs. ~55 Ų for the chloro analog) and a lower calculated logP (~2.5 vs. ~3.2), which can influence membrane permeability and off‑target promiscuity [1].

Substituent Comparison
Class-level
tPSA ~75 vs ~55 Ų; Δ ≈ +20 Ų
May influence membrane permeability and promiscuity
In silico estimate; no experimental validation
medicinal chemistry SAR scaffold-hopping

Purity Benchmarking Against Screening-Grade Compounds

Vendor‑listed purity for the target compound is typically 95% as determined by HPLC . This contrasts with many screening‑library compounds of similar structural complexity, which are often supplied at 90% or lower purity and may contain uncharacterized by‑products that interfere with assay readouts. The 2‑chlorophenyl analog is also offered at 95% purity, indicating parity on this metric . No quantitative impurity profiling data are publicly available for either compound.

Purity Benchmark
Data to verify
95% (vendor specification)
Reduces assay artifact risk in HTS
No independent certification; verify upon receipt
quality control high-throughput screening purity

Molecular Size and Flexibility Comparison

The target compound (MW 337.4 g/mol, 4 rotatable bonds) is slightly heavier and more flexible than the 2‑chlorophenyl analog (MW 341.8 g/mol, 3 rotatable bonds) . The additional rotatable bond arises from the methoxy group, which can sample multiple conformations. In the absence of biological data, this physicochemical difference may inform selection: the increased flexibility of the target compound could enhance binding to conformationally dynamic targets, whereas the more rigid chloro analog may be preferred when pre‑organization is desired.

Physicochemical Profile
Class-level
MW 337.4 vs 341.8 g/mol; rotatable bonds 4 vs 3
Increased flexibility may suit dynamic targets
Calculated from SMILES; no experimental data
ADME lead-likeness physicochemical properties

Absence of Published Biological Data

A comprehensive search of PubMed, Google Patents, ChEMBL, BindingDB, and PubChem (as of 2026-04-29) yielded zero primary research articles, zero patents with explicit example synthesis, and zero quantitative bioassay results for CAS 2097866-27-6 or its immediate 2‑chlorophenyl analog CAS 1796887-26-7 [1][2]. This absolute data vacuum means that any biological claim—including target engagement, selectivity, or efficacy—must be generated de novo by the end user. In contrast, other benzoxazole‑pyrrolidine‑carboxamide derivatives (e.g., N‑(4‑acetylphenyl) variants, CAS 1796923-73-3) have been cited in patent literature as TRPA1 modulators, indicating that the scaffold is biologically active but that the 2‑methoxyphenyl substitution has not yet been explored .

Bioactivity Data
Data to verify
0 published bioassay records (April 2026)
Requires de novo in-house profiling
Scaffold known active; 2-methoxyphenyl unexplored
data transparency screening validation risk assessment

Application Scenarios for Compound 2097866-27-6


De Novo SAR of Benzoxazole-Pyrrolidine-Carboxamide Scaffold

The absence of prior biological characterization makes this compound an ideal starting point for a new structure‑activity relationship (SAR) program. Its 2‑methoxyphenyl moiety fills a gap in the existing analog series (e.g., 2‑chlorophenyl, phenyl, 4‑acetylphenyl), allowing researchers to systematically map how ortho‑substitution influences potency, selectivity, and pharmacokinetic properties [1]. The 95% purity benchmark supports reproducible assay results when verified by in‑house QC.

HTS Library Expansion with Novel Chemotypes

For organizations building diverse HTS libraries, this compound offers a chemically tractable scaffold with a benzoxazole core and a privileged pyrrolidine‑carboxamide motif. Its molecular weight (337.4 g/mol) and calculated logP (~2.5) fall within lead‑like property space, making it suitable for fragment‑based and whole‑cell screening campaigns . The compound fills a structural niche not covered by commercially available, biologically annotated analogs.

Computational Docking Validation

The distinct 2‑methoxyphenyl versus 2‑chlorophenyl substituent pair provides a simple, controlled test case for computational methods. Paired docking studies can evaluate whether predicted binding poses and scoring functions correctly differentiate the H‑bond acceptor (methoxy) from the halogen (chloro), thereby validating in silico models before they are applied to larger virtual screening campaigns .

Analytical Method & Reference Standard Development

With a well‑defined molecular formula (C₁₉H₁₉N₃O₃) and a stable benzoxazole chromophore, this compound can serve as a retention‑time marker or system‑suitability standard in HPLC‑MS method development for benzoxazole‑containing compound collections. Its purity specification (95%) supports its use as a secondary reference standard after independent certification .

Application
Selection Property
Validation Focus
De Novo SAR of Benzoxazole-Pyrrolidine-Carboxamide Scaffold
Unique ortho-methoxy substitution diversity
SAR endpoint mapping and selectivity profiling
HTS Library Expansion with Novel Chemotypes
Reported lead-like physicochemical profile
Assay reproducibility and hit confirmation
Computational Docking Validation
Distinct H-bond acceptor vs. halogen pair
Scoring function discrimination accuracy
Analytical Method & Reference Standard Development
Stable benzoxazole chromophore; known formula
Retention-time reproducibility and purity verification
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